Ascorbyl Glucoside

Description

See also: ... View More ...

Structure

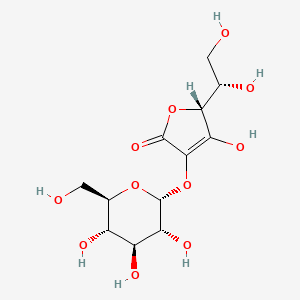

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2/t3-,4+,5+,6-,7+,9+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSJBGYKDYSOAE-DCWMUDTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=C([C@H](OC2=O)[C@H](CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926423 | |

| Record name | L-Ascorbic acid 2-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129499-78-1 | |

| Record name | L-Ascorbic acid 2-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129499-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ascorbic acid 2-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129499781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ascorbyl glucoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Ascorbic acid 2-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASCORBYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V52R0NHXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Enzymatic Hydrolysis of Ascorbyl Glucoside to Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl Glucoside (AA-2G) is a stabilized derivative of ascorbic acid (Vitamin C) widely utilized in cosmetic and pharmaceutical formulations. Its efficacy is contingent upon its enzymatic hydrolysis to L-ascorbic acid, the biologically active form of Vitamin C, by the enzyme α-glucosidase present in the skin. This technical guide provides a comprehensive overview of the enzymatic conversion of this compound, including the underlying biochemical principles, detailed experimental protocols for in vitro analysis, and the subsequent signaling pathways influenced by the released ascorbic acid. Quantitative data from relevant studies are summarized, and logical workflows are visualized to facilitate a deeper understanding of this critical activation process.

Introduction

L-ascorbic acid is a potent antioxidant and a crucial cofactor in various enzymatic reactions, including collagen synthesis. However, its inherent instability in aqueous solutions and susceptibility to oxidation have limited its use in cosmetic and pharmaceutical formulations. This compound, a conjugate of ascorbic acid and glucose, offers enhanced stability while retaining the biological efficacy of Vitamin C upon its release.[1][2] The conversion of this pro-drug is catalyzed by α-glucosidase, an enzyme found in the cell membranes of skin cells.[3] This enzymatic action ensures a sustained release of active Vitamin C within the skin, providing prolonged antioxidant protection, promoting collagen production, and inhibiting melanin (B1238610) synthesis.[1][3]

The Core Mechanism: Enzymatic Hydrolysis

The fundamental reaction involves the cleavage of the glycosidic bond in this compound by α-glucosidase, yielding L-ascorbic acid and a glucose molecule. This process is crucial for the bioactivation of this compound.

The Enzyme: α-Glucosidase

α-Glucosidase (EC 3.2.1.20) is an enzyme that catalyzes the hydrolysis of terminal, non-reducing 1,4-linked alpha-glucose residues to release glucose. In the context of skincare, this enzyme is present in the epidermis and plays a pivotal role in converting this compound into its active form.

Reaction Kinetics

While the general mechanism is understood, specific Michaelis-Menten kinetic parameters (Km and Vmax) for the hydrolysis of this compound by α-glucosidase are not extensively reported in publicly available literature. However, the kinetics can be determined experimentally. The Michaelis-Menten equation describes the rate of the reaction:

V = (Vmax * [S]) / (Km + [S])

Where:

-

V is the reaction velocity.

-

Vmax is the maximum reaction velocity.

-

[S] is the substrate (this compound) concentration.

-

Km is the Michaelis constant, representing the substrate concentration at which the reaction velocity is half of Vmax.

A detailed protocol for the experimental determination of these parameters is provided in Section 4.1.

Quantitative Data from In Vitro Skin Permeation Studies

Several studies have quantified the permeation and hydrolysis of this compound in skin models. The following tables summarize key findings.

| Parameter | Experimental Conditions | Result | Reference |

| Steady-State Penetration Flux | 1% this compound in phosphate (B84403) buffer on a three-dimensional cultured human skin model (Living Skin Equivalent) using a Franz diffusion cell. | 0.91 ± 0.15 µg/cm²/h | [1][4] |

| Skin Retention | 1% this compound on a human skin model for 6 hours. | 7.24% of the applied this compound was found in the skin model. | [1][4] |

| Enhanced Dermal Delivery | 2% (w/v) this compound gel on pig skin, with and without 5 minutes of photoacoustic wave exposure. | Photoacoustic waves increased the delivery of this compound to the skin by 15-fold compared to passive delivery after 1 hour. | [5] |

| Collagen Synthesis Stimulation | Cultured human skin fibroblasts treated with this compound. | Effective stimulation of collagen synthesis at concentrations of 0.1 - 0.5 mM. | [1][6] |

| Melanin Synthesis Inhibition | B16 melanoma cells cultured with 2 mmol/L this compound for 48 hours. | A statistically significant decrease in melanin pigmentation was observed. | [1][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic hydrolysis of this compound.

In Vitro Enzymatic Hydrolysis of this compound and Determination of Kinetic Parameters

This protocol outlines the steps to measure the rate of ascorbic acid formation from this compound in a controlled enzymatic assay.

Materials:

-

This compound (substrate)

-

α-Glucosidase from Saccharomyces cerevisiae (or other suitable source)

-

Phosphate buffer (e.g., 50 mM, pH 6.8)

-

Sodium carbonate (e.g., 1 M) or Metaphosphoric acid (e.g., 5%) to stop the reaction

-

HPLC system with a UV detector

-

96-well microplate or microcentrifuge tubes

-

Incubator or water bath set to 37°C

Procedure:

-

Prepare a stock solution of this compound in phosphate buffer. From this, prepare a series of dilutions to achieve a range of final concentrations (e.g., 0.1 mM to 10 mM) in the reaction mixture.

-

Prepare a stock solution of α-glucosidase in phosphate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Set up the reaction: In a 96-well plate or microcentrifuge tubes, combine the this compound solution and phosphate buffer. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding the α-glucosidase solution to each well/tube.

-

Incubate the reaction mixture at 37°C for a specific time period (e.g., 10, 20, 30, 60 minutes). Time points should be chosen to ensure the reaction is in the initial linear phase.

-

Terminate the reaction by adding a stopping reagent such as sodium carbonate or metaphosphoric acid.

-

Analyze the samples for the concentration of ascorbic acid formed using a validated HPLC method (see Protocol 4.2).

-

Calculate the initial reaction velocity (V) at each substrate concentration.

-

Determine Km and Vmax by plotting the initial velocity (V) against the substrate concentration ([S]) and fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/V vs. 1/[S]) can be used for a linear representation.

HPLC Method for Simultaneous Quantification of this compound and Ascorbic Acid

This protocol provides a robust method for separating and quantifying both the substrate and the product of the hydrolysis reaction.

Instrumentation and Conditions:

-

HPLC System: With a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., YMC-Triart C18, 250 mm x 4.6 mm, 5 µm).[7]

-

Mobile Phase: A mixture of 0.05 M KH₂PO₄ buffer solution (pH 2.5) and methanol (B129727) (99:1, v/v).[8]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 25°C.[7]

-

Injection Volume: 20 µL.

Procedure:

-

Prepare standard solutions of this compound and ascorbic acid of known concentrations in the mobile phase to generate a calibration curve.

-

Prepare samples from the enzymatic hydrolysis reaction by centrifuging to remove any precipitate and filtering through a 0.22 µm syringe filter.[7]

-

Inject the prepared standards and samples into the HPLC system.

-

Identify and quantify the peaks corresponding to this compound and ascorbic acid by comparing their retention times and peak areas to the standard curves.

In Vitro Skin Permeation and Hydrolysis using a Franz Diffusion Cell

This protocol describes the use of a Franz diffusion cell to assess the permeation of this compound through a skin model and its subsequent hydrolysis.

Materials:

-

Franz diffusion cells.

-

A suitable membrane: e.g., excised porcine or human skin, or a reconstructed human skin model.[9][10]

-

Receptor solution: e.g., phosphate-buffered saline (PBS).

-

Formulation containing this compound.

-

Water bath/circulator to maintain temperature at 32°C.

-

HPLC system for analysis.

Procedure:

-

Prepare the skin membrane and mount it between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[10]

-

Fill the receptor chamber with degassed receptor solution and ensure no air bubbles are trapped beneath the membrane. Maintain the temperature at 32°C.

-

Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.

-

At predetermined time intervals , collect samples from the receptor solution and replace with an equal volume of fresh, pre-warmed receptor solution.

-

At the end of the experiment , dismantle the apparatus. The skin surface can be washed to recover un-penetrated formulation. The skin itself can be homogenized or extracted to determine the amount of this compound and ascorbic acid within the tissue.[1]

-

Analyze all collected samples (receptor solution, skin extract, surface wash) using the HPLC method described in Protocol 4.2 to determine the concentrations of this compound and ascorbic acid.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for In Vitro Hydrolysis and Kinetic Analysis

Cellular Uptake and Activation of this compound

References

- 1. Discovery of α-l-Glucosidase Raises the Possibility of α-l-Glucosides in Nature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro α-glucosidase inhibitory assay [protocols.io]

- 4. Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha-Glucosidase Activity Assay Kit (Colorimetric) (ab174093) | Abcam [abcam.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. α-Glucosidase Inhibitory Activity and Anti-Adipogenic Effect of Compounds from Dendrobium delacourii - PMC [pmc.ncbi.nlm.nih.gov]

- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 10. researchgate.net [researchgate.net]

Intracellular Conversion of Ascorbyl Glucoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl Glucoside (AA-2G) is a stabilized derivative of L-ascorbic acid (Vitamin C), synthesized by linking glucose to the C2 hydroxyl group of ascorbic acid. This structural modification confers enhanced stability against oxidation, heat, and pH degradation, making it a favored ingredient in cosmetic and pharmaceutical formulations.[1] The biological efficacy of this compound is contingent upon its intracellular conversion to L-ascorbic acid, the biologically active form of Vitamin C. This technical guide provides an in-depth exploration of the mechanisms governing the cellular uptake and enzymatic conversion of this compound, details experimental protocols for its study, and elucidates the subsequent signaling pathways influenced by the released ascorbic acid.

Mechanism of Intracellular Conversion

The conversion of this compound to L-ascorbic acid is an enzymatic process primarily catalyzed by α-glucosidase.[2][3] This enzyme is present in the cell membranes of various cell types, including skin keratinocytes and fibroblasts.[2] The hydrolysis of the ether bond linking the glucose and ascorbic acid moieties releases free L-ascorbic acid and glucose into the cellular environment.[2] This enzymatic conversion is a gradual and sustained process, ensuring a continuous and prolonged release of active Vitamin C.[2][3]

Caption: Enzymatic conversion of this compound.

Cellular Uptake of this compound

The precise mechanism of this compound transport across the cell membrane is not yet fully elucidated. The prevailing evidence suggests that due to its hydrophilic nature, its passive diffusion across the lipid bilayer is limited.[4] It is widely understood that this compound is absorbed percutaneously and is then available for cellular uptake and conversion.

The hydrolysis of this compound by α-glucosidase, an enzyme located on the cell membrane, suggests that the conversion may initiate at the cell surface.[2] The released L-ascorbic acid can then be transported into the cell via sodium-dependent Vitamin C transporters (SVCTs).[5] An alternative, though less substantiated, hypothesis is the potential involvement of glucose transporters (GLUTs) in the uptake of the intact this compound molecule, given its glucose moiety.[2][6] Specifically, GLUT1 is known to transport dehydroascorbic acid, the oxidized form of Vitamin C.[1][7][8] Further research is required to definitively characterize the transport mechanism of intact this compound.

Caption: Proposed cellular uptake and conversion of this compound.

Quantitative Analysis of this compound Conversion

Biological Efficacy

The effective concentrations of this compound for eliciting biological responses have been reported in in vitro studies.

| Cell Type | Biological Effect | Effective Concentration | Reference(s) |

| Human Skin Fibroblasts | Stimulation of Collagen Synthesis | 0.1 - 0.5 mM | [6] |

| B16 Melanoma Cells | Inhibition of Melanin (B1238610) Synthesis | 2 mM | [6] |

| HaCaT Human Keratinocytes | Suppression of UVB-induced Cytotoxicity | 0.5 - 5 mM | [6] |

Enzamatic Kinetics

Specific kinetic parameters (Km and Vmax) for the hydrolysis of this compound by α-glucosidase in human keratinocytes and fibroblasts are not extensively reported in the literature. However, kinetic data for α-glucosidase from other sources with various substrates provide a comparative context.

| Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference(s) |

| Saccharomyces cerevisiae | p-Nitrophenyl α-D-glucopyranoside | 0.431 - 3.5 | 7,768.25 - 35,740.74 | [9] |

| Aspergillus niger | p-Nitrophenyl α-D-glucopyranoside | - | - | [10] |

| Human Skin Fibroblasts | 4-methylumbelliferyl-α-D-glucopyranoside | - | - | [11] |

Note: The variability in reported Km and Vmax values is due to different experimental conditions.

Experimental Protocols

Cell Culture of Human Keratinocytes and Fibroblasts

A foundational requirement for studying the intracellular conversion of this compound is the proficient culture of relevant skin cells.

Materials:

-

Keratinocyte Growth Medium (KGM)

-

Fibroblast Growth Medium (FGM)

-

Dulbecco's Phosphate Buffered Saline (DPBS)

-

Trypsin-EDTA solution

-

Tissue culture flasks and plates

-

CO2 incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Plate human epidermal keratinocytes or dermal fibroblasts in appropriate culture vessels with their respective growth media.

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Media Change: Replace the growth medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, wash with DPBS, detach with Trypsin-EDTA, neutralize, and re-plate at a lower density.

Caption: Workflow for culturing human skin cells.

Measurement of this compound Uptake and Conversion via HPLC

This protocol allows for the quantification of both this compound and its conversion product, L-ascorbic acid, within cultured cells.[3][4][12][13][14]

Materials:

-

Cultured keratinocytes or fibroblasts

-

This compound solution

-

Ice-cold DPBS

-

Lysis buffer (e.g., RIPA buffer)

-

Metaphosphoric acid

-

HPLC system with UV detector

-

C18 reverse-phase column

Protocol:

-

Cell Treatment: Culture cells to confluency in 6-well plates. Replace the medium with a solution containing a known concentration of this compound.

-

Incubation: Incubate for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Cell Lysis: At each time point, wash cells with ice-cold DPBS and lyse them.

-

Protein Precipitation: Add metaphosphoric acid to the cell lysate to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the protein debris.

-

HPLC Analysis: Analyze the supernatant using HPLC to quantify the concentrations of this compound and L-ascorbic acid.

Caption: Workflow for HPLC analysis of AA-2G uptake and conversion.

α-Glucosidase Activity Assay

This colorimetric assay measures the activity of α-glucosidase in cell lysates.[9][15]

Materials:

-

Cultured keratinocytes or fibroblasts

-

Lysis buffer

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) substrate

-

Sodium carbonate solution

-

Microplate reader

Protocol:

-

Prepare Cell Lysates: Culture and lyse cells as described previously. Determine the protein concentration of the lysate.

-

Assay Reaction: In a 96-well plate, add cell lysate to a buffer containing pNPG.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop Reaction: Add sodium carbonate solution to stop the reaction and develop the color.

-

Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.

-

Calculate Activity: Determine the α-glucosidase activity based on a p-nitrophenol standard curve.

Caption: Workflow for α-glucosidase activity assay.

Signaling Pathways of Released Ascorbic Acid

Stimulation of Collagen Synthesis

L-ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of procollagen (B1174764) molecules.[4][7][12] Additionally, ascorbic acid has been shown to stimulate the transcription of procollagen genes, leading to an overall increase in collagen production by fibroblasts.[4][13]

Caption: Role of ascorbic acid in collagen synthesis.

Inhibition of Melanin Synthesis

The skin-lightening effect of ascorbic acid is attributed to its ability to inhibit tyrosinase, the rate-limiting enzyme in melanogenesis.[6][8][14] By interacting with copper ions at the active site of tyrosinase, ascorbic acid reduces the production of melanin, leading to a decrease in hyperpigmentation.[6] It also acts on downstream intermediates in the melanin synthesis pathway.[3]

Caption: Inhibition of melanin synthesis by ascorbic acid.

Conclusion

This compound serves as a stable and effective pro-drug of L-ascorbic acid, with its biological activity being realized upon intracellular conversion. This process is mediated by the enzyme α-glucosidase present in skin cells. The released ascorbic acid then exerts its well-documented effects on collagen synthesis and melanin production. While the precise mechanism of this compound uptake requires further investigation, the experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess its conversion and subsequent cellular impacts. A thorough understanding of these processes is paramount for the continued development and optimization of formulations utilizing this potent Vitamin C derivative.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Glucose transporter 1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. cir-safety.org [cir-safety.org]

- 5. researchgate.net [researchgate.net]

- 6. GLUT1 - Wikipedia [en.wikipedia.org]

- 7. Human erythrocytes transport dehydroascorbic acid and sugars using the same transporter complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vitamin C enters mitochondria via facilitative glucose transporter 1 (Glut1) and confers mitochondrial protection against oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Classification of some alpha-glucosidases and alpha-xylosidases on the basis of substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycosidases in human skin fibroblast cultures. Alpha-fucosidase, alpha-galactosidase, alpha-glucosidase, beta-mannosidase, and N-acetyl-alpha-glucosaminidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Easy-to-Use HPLC Method to Measure Intracellular Ascorbic Acid Levels in Human Peripheral Blood Mononuclear Cells and in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model - PMC [pmc.ncbi.nlm.nih.gov]

Ascorbyl Glucoside: A Comprehensive Technical Guide to pH Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability profile of Ascorbyl Glucoside, a widely utilized stabilized derivative of Vitamin C, with a core focus on its performance at different pH levels. The following sections detail its mechanism of action, quantitative stability data, factors influencing its degradation, and standardized experimental protocols for its evaluation.

Mechanism of Action: Pro-Drug Activation

This compound is a pro-drug that requires enzymatic hydrolysis to become biologically active. In the skin, the enzyme α-glucosidase, present in the cell membranes of keratinocytes and fibroblasts, cleaves the glucose molecule from the ascorbic acid moiety. This process releases L-ascorbic acid, the pure, active form of Vitamin C, directly into the skin cells. This gradual conversion ensures a sustained release of Vitamin C, enhancing its efficacy for antioxidant protection, collagen synthesis, and skin brightening.[1]

References

Temperature Stability of Ascorbyl Glucoside in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl Glucoside, a stabilized derivative of L-ascorbic acid, exhibits remarkable stability in aqueous solutions, a critical attribute for its application in pharmaceutical and cosmetic formulations. This technical guide provides a comprehensive overview of the temperature stability of this compound, consolidating available data, outlining experimental protocols for stability assessment, and elucidating its degradation pathways. The inherent stability of this compound, particularly within a pH range of 5.0 to 7.0, allows for its formulation in various aqueous-based products with an extended shelf-life and sustained efficacy. This document serves as a resource for professionals engaged in the research, development, and quality control of formulations containing this potent antioxidant and skin-lightening agent.

Introduction

L-ascorbic acid (Vitamin C) is a well-established antioxidant with numerous benefits for skin health, including collagen synthesis stimulation and photoprotection. However, its inherent instability in aqueous solutions, leading to rapid oxidation and discoloration, presents significant challenges for formulators. This compound, a conjugate of ascorbic acid and glucose, overcomes these limitations by protecting the reactive hydroxyl group of the ascorbic acid moiety.[1][2] This glycosidic linkage significantly enhances its resistance to degradation by heat, light, and oxidation.[1][2] In aqueous environments, particularly within a neutral pH range, this compound demonstrates exceptional stability, even at elevated temperatures.[1][3][4] This guide delves into the specifics of its temperature stability, providing a technical framework for its effective utilization.

Quantitative Data on Temperature Stability

While extensive quantitative kinetic data is not widely published, the available information consistently underscores the high thermal stability of this compound in aqueous solutions. The stability is notably pH-dependent, with optimal stability observed in the pH range of 5.0 to 7.0.[3][4]

A study utilizing response surface methodology identified the optimal conditions for retaining the highest stability of Ascorbic Acid 2-Glucoside (AA-2G) in a cosmetic lotion to be at 55.3°C and a pH of 6.4 .[5][6]

The following table summarizes the qualitative and semi-quantitative findings from various sources regarding the stability of this compound under different temperature conditions.

| Concentration of this compound | pH of Aqueous Solution | Temperature (°C) | Duration | Observation | Source(s) |

| Not Specified | 5.0 - 7.0 | Up to 100 | Not Specified | Highly stable, resists discoloration and degradation. | [1][3][4] |

| 0.2% (w/v) | Not Specified | 50 | 20 days | Remained stable in a dark environment. | [7] |

| 0.5% (w/v) | 6.0 | 100 | 2.5 hours | Maintained stability and color integrity. | [7] |

It is important to note that while this compound itself is stable, its ultimate efficacy in-vivo relies on its enzymatic conversion to L-ascorbic acid by α-glucosidase present in the skin.[5][7]

Experimental Protocols for Stability Assessment

A well-designed stability study is crucial to determine the shelf-life and appropriate storage conditions for a formulation containing this compound. The following provides a detailed methodology for a typical temperature stability study.

Objective

To evaluate the chemical stability of this compound in an aqueous solution at various temperatures over a defined period.

Materials and Equipment

-

This compound (pharmaceutical or cosmetic grade)

-

Purified water (HPLC grade)

-

Buffer solutions (e.g., citrate-phosphate buffer) to maintain desired pH

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled stability chambers or ovens

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column (e.g., C18)

-

Mobile phase (e.g., a mixture of buffer and an organic solvent like methanol (B129727) or acetonitrile)

-

Reference standards of this compound and potential degradation products (e.g., L-ascorbic acid)

Experimental Workflow

The experimental workflow for assessing the temperature stability of this compound is outlined below.

Caption: Experimental workflow for temperature stability testing of this compound.

Detailed Procedure

-

Preparation of Aqueous Solutions:

-

Accurately weigh a predetermined amount of this compound.

-

Dissolve it in a known volume of purified water or a buffered solution to achieve the desired concentration (e.g., 1% w/v).

-

Adjust the pH of the solution to the desired level (e.g., 6.5) using an appropriate buffer system.

-

Prepare a sufficient volume of the solution to allow for sampling at all time points.

-

-

Storage Conditions:

-

Aliquot the solution into suitable, inert, and sealed containers (e.g., amber glass vials) to minimize light exposure and evaporation.

-

Place the samples in temperature-controlled stability chambers set at various temperatures. Recommended temperatures for accelerated stability testing include 40°C, 50°C, and 60°C. A control sample should be stored at a lower temperature (e.g., 4°C or room temperature).

-

-

Sampling Schedule:

-

Withdraw samples at predetermined time intervals. A typical schedule for an accelerated study might be T=0 (initial), 1 week, 2 weeks, 4 weeks, 8 weeks, and 12 weeks.

-

-

HPLC Analysis:

-

At each time point, analyze the samples using a validated HPLC method to determine the concentration of this compound.

-

The HPLC method should be capable of separating this compound from its potential degradation products, primarily L-ascorbic acid and glucose.

-

A typical HPLC setup might involve a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol, with UV detection at approximately 260 nm.[8]

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).

-

Determine the degradation kinetics by plotting the concentration of this compound versus time. This can help to establish the order of the degradation reaction and calculate the degradation rate constant (k).

-

The shelf-life (t90), which is the time it takes for 10% of the active ingredient to degrade, can be estimated from the kinetic data.

-

Signaling and Degradation Pathways

Biological Signaling Pathway (Mechanism of Action)

The primary biological role of this compound is to act as a pro-drug for L-ascorbic acid. Upon topical application, it penetrates the skin where it is hydrolyzed by the enzyme α-glucosidase, which is present in the cell membranes of skin cells.[7] This enzymatic cleavage releases active L-ascorbic acid and glucose. The liberated L-ascorbic acid then exerts its well-documented biological effects, including antioxidant activity, stimulation of collagen synthesis, and inhibition of melanin (B1238610) production.

Caption: Biological conversion of this compound to active L-ascorbic acid in the skin.

Proposed Thermal Degradation Pathway

The thermal degradation of this compound in an aqueous solution is primarily expected to occur through the hydrolysis of the glycosidic bond, especially under conditions of extreme pH and high temperature. This initial hydrolysis would yield L-ascorbic acid and glucose. Subsequently, the released L-ascorbic acid would be susceptible to further degradation.

The thermal decomposition of L-ascorbic acid itself is known to proceed through dehydration and decarboxylation, leading to the formation of various compounds, including furfural.[9][10][11] Therefore, the overall thermal degradation of this compound can be conceptualized as a two-step process.

Caption: Proposed thermal degradation pathway of this compound in aqueous solution.

Conclusion

This compound stands out as a highly stable form of Vitamin C, particularly in aqueous formulations within a pH range of 5.0 to 7.0. Its resistance to temperature-induced degradation makes it a superior choice for cosmetic and pharmaceutical products requiring a long shelf-life and consistent potency. While further quantitative studies on its degradation kinetics would be beneficial, the existing data and its well-understood mechanism of action provide a solid foundation for its formulation. By following standardized stability testing protocols, researchers and developers can ensure the delivery of a stable and effective product to the consumer. The information presented in this guide serves as a valuable technical resource for harnessing the full potential of this compound.

References

- 1. media.knowde.com [media.knowde.com]

- 2. nbinno.com [nbinno.com]

- 3. cir-safety.org [cir-safety.org]

- 4. farachem.com [farachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Stability studies of ascorbic acid 2-glucoside in cosmetic lotion using surface response methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]

- 8. cir-safety.org [cir-safety.org]

- 9. Investigation of thermal decomposition of ascorbic acid by TG-FTIR and thermal kinetics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Ascorbyl Glucoside antioxidant properties in vitro

An In-Depth Technical Guide to the In-Vitro Antioxidant Properties of Ascorbyl Glucoside

Introduction

This compound (2-O-α-D-glucopyranosyl-L-ascorbic acid, AA-2G) is a highly stable, water-soluble derivative of L-ascorbic acid (Vitamin C).[1][2] Pure L-ascorbic acid is a potent antioxidant but is notoriously unstable in cosmetic and pharmaceutical formulations, readily degrading upon exposure to air, light, and heat. This compound was developed to overcome these stability issues.[1][3] It is synthesized by attaching a glucose molecule to the second hydroxyl group of ascorbic acid, a modification that protects the active molecule from oxidation.[2]

In-vitro studies are crucial for elucidating the fundamental antioxidant mechanisms of this compound. While AA-2G itself exhibits minimal direct antioxidant activity, its efficacy lies in its role as a pro-drug.[4][5][6] Within a cellular environment, it is enzymatically hydrolyzed by α-glucosidase, which is present on the membranes of skin cells, to release active L-ascorbic acid.[5][6] This controlled conversion allows for a sustained release of Vitamin C, enabling long-term antioxidant protection against cellular damage induced by reactive oxygen species (ROS).[2][7][8] This guide provides a detailed overview of the in-vitro methods used to characterize the antioxidant properties of this compound, presents quantitative data from key studies, and describes the underlying cellular signaling pathways.

Mechanism of Action: Pro-Drug Conversion

The primary mechanism by which this compound functions as an antioxidant in-vitro is through its conversion into L-ascorbic acid. This enzymatic cleavage is the rate-limiting step for its antioxidant activity. Once released, L-ascorbic acid can directly neutralize free radicals by donating electrons, thereby mitigating oxidative stress.[2][4]

References

- 1. nbinno.com [nbinno.com]

- 2. The New Generation of Vitamin C Brightening Ingredient â A Complete Gu - NaturaSyn Group [yrbeautyactives.com]

- 3. media.knowde.com [media.knowde.com]

- 4. Ascorbic Acid 2-Glucoside Pretreatment Protects Cells from Ionizing Radiation, UVC, and Short Wavelength of UVB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. In vitro and in vivo prolonged biological activities of novel vitamin C derivative, 2-O-alpha-D-glucopyranosyl-L-ascorbic acid (AA-2G), in cosmetic fields - PubMed [pubmed.ncbi.nlm.nih.gov]

The-Effect-of-Ascorbyl-Glucoside-on-Collagen-Synthesis-in-Fibroblasts-A-Technical-Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

1.0-Introduction

Ascorbyl glucoside, a stable derivative of ascorbic acid (Vitamin C), is gaining significant attention in dermatological and cosmetic research for its potent anti-aging properties.[1] Unlike L-ascorbic acid, which is notoriously unstable in aqueous solutions and susceptible to oxidation, this compound offers enhanced stability in formulations while retaining the biological efficacy of Vitamin C upon its enzymatic conversion in the skin.[1][2] This guide provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental protocols related to the stimulation of collagen synthesis in fibroblasts by this compound.

The primary mechanism involves the intracellular hydrolysis of this compound into active ascorbic acid by the enzyme α-glucosidase, which is present in the cell membranes of fibroblasts.[2] This slow-release process ensures a sustained supply of ascorbic acid, which is a critical cofactor for prolyl and lysyl hydroxylases.[3][4] These enzymes are essential for the hydroxylation of proline and lysine (B10760008) residues in procollagen (B1174764), a crucial step for the formation of a stable triple-helix collagen structure and its subsequent secretion into the extracellular matrix.[3][5]

2.0-Mechanism-of-Action

This compound exerts its pro-collagen effects through a well-defined biochemical pathway following its uptake by dermal fibroblasts.

-

Cellular Uptake and Conversion: this compound penetrates the skin and is taken up by fibroblasts. Within the cell, the enzyme α-glucosidase hydrolyzes the ether bond linking the ascorbic acid and glucose molecules.[2][6] This enzymatic cleavage releases L-ascorbic acid in a continuous and sustained manner.[2][4]

-

Cofactor for Hydroxylation: The released ascorbic acid acts as an essential cofactor for two key enzymes in the endoplasmic reticulum:

-

Prolyl Hydroxylase: Catalyzes the hydroxylation of proline residues to form hydroxyproline.

-

Lysyl Hydroxylase: Catalyzes the hydroxylation of lysine residues to form hydroxylysine. These hydroxylation steps are indispensable for the folding and stabilization of procollagen chains into their characteristic triple-helical conformation.[3]

-

-

Gene Expression: Beyond its role as a cofactor, ascorbic acid has been shown to stimulate the transcription of collagen genes.[7][8] It increases the steady-state levels of mRNA for both type I and type III procollagens, the most abundant collagen types in human skin.[8][9][10] This suggests that this compound not only facilitates the processing of existing procollagen but also upregulates its initial synthesis at the genetic level.

-

Inhibition of Collagen Degradation: Ascorbic acid can also inhibit the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of collagen and other extracellular matrix proteins.[1] By reducing collagen breakdown, this compound helps to maintain the structural integrity of the dermis.

Caption: Signaling pathway of this compound in fibroblasts.

3.0-Quantitative-Data-on-Collagen-Synthesis

Multiple studies have quantified the stimulatory effect of this compound on collagen production in human dermal fibroblast cultures. The data consistently demonstrates a dose-dependent increase in collagen synthesis.

| Cell Type | This compound (AG) Concentration | Duration | Effect on Collagen Synthesis | Reference |

| Cultured Human Skin Fibroblasts | 0.1 - 0.5 mM | Not Specified | Effective stimulation of collagen synthesis, comparable to L-ascorbic acid. | [6][11] |

| Cultured Human Skin Fibroblasts | 0.25 mM | 24 days | Continuous supplementation enhanced cell growth to three-times that of control. | [11] |

| Human Dermal Fibroblasts | 1 mM | 48 hours | Enhanced collagen production; effect was further enhanced when co-treated with glycinamide. | [12] |

| Human Skin Fibroblasts | Not specified | 5 days | Maintained stimulatory activity on collagen synthesis, whereas L-ascorbic acid's effect diminished. | [6] |

4.0-Experimental-Protocols

The following sections outline representative methodologies for assessing the effect of this compound on fibroblast collagen synthesis.

4.1-Cell-Culture-and-Treatment

A typical experimental workflow for treating fibroblasts with this compound is outlined below.

Caption: Experimental workflow for fibroblast treatment.

Protocol Details:

-

Cell Seeding: Human Dermal Fibroblasts (HDFs) are seeded in T-75 flasks and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.[13][14]

-

Plating for Experiment: Once cells reach approximately 80% confluency, they are trypsinized and seeded into appropriate culture plates (e.g., 6-well or 24-well plates) at a density of approximately 5 x 10^4 cells/cm².

-

Synchronization: After 24 hours, the growth medium is replaced with a low-serum medium (e.g., DMEM with 0.5% FBS) for another 24 hours to synchronize the cell cycle.

-

Treatment: The medium is then replaced with fresh low-serum medium containing various concentrations of this compound (e.g., 0.1 mM to 1.0 mM).[11][15] A control group receives the medium without this compound.

-

Incubation: Cells are incubated for 48 to 72 hours to allow for the synthesis and secretion of collagen.[12]

4.2-Quantification-of-Collagen-Synthesis

4.2.1 Procollagen Type I C-Peptide (PIP) ELISA

This assay is a highly specific method for quantifying the amount of newly synthesized and secreted type I collagen.

-

Principle: Procollagen is secreted with N- and C-terminal propeptides, which are then cleaved. The C-terminal propeptide (PIP) is released in a 1:1 stoichiometric ratio with the mature collagen molecule, making it an excellent marker for collagen synthesis.

-

Protocol:

-

After the treatment period, the cell culture supernatant (conditioned medium) is collected.

-

Cell debris is removed by centrifugation (e.g., 500 x g for 5-10 minutes).[13]

-

The concentration of PIP in the supernatant is quantified using a commercially available ELISA kit, following the manufacturer's instructions.

-

The results are typically normalized to the total cell number or total protein content of the corresponding cell lysate.

-

4.2.2 Western Blot Analysis

Western blotting can be used to visualize and semi-quantitatively measure the levels of Type I Collagen protein in the cell lysate or the conditioned medium.

-

Protocol:

-

Cells are washed with ice-cold PBS and lysed using RIPA buffer with protease inhibitors.

-

Protein concentration in the lysate is determined using a BCA or Bradford assay.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody specific for Collagen Type I.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

-

4.2.3 Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to measure the effect of this compound on the gene expression of collagen.

-

Principle: This technique measures the mRNA levels of collagen genes, such as COL1A1 and COL1A2, providing insight into the transcriptional regulation of collagen synthesis.

-

Protocol:

-

Total RNA is extracted from the treated fibroblast cell lysates using a suitable RNA extraction kit (e.g., RNeasy Mini Kit).

-

The concentration and purity of the RNA are determined using a spectrophotometer.

-

First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

-

qRT-PCR is performed using the synthesized cDNA, gene-specific primers for COL1A1, COL1A2, and a reference gene (e.g., GAPDH or ACTB), and a fluorescent dye like SYBR Green.

-

The relative expression of the target genes is calculated using the ΔΔCt method. An increase in COL1A1 and COL1A2 mRNA levels indicates a stimulation of collagen gene transcription.[10][12]

-

5.0-Conclusion

This compound is a highly stable and effective precursor to ascorbic acid that robustly stimulates collagen synthesis in dermal fibroblasts.[1][6] Its mechanism of action is multifaceted, involving its enzymatic conversion to ascorbic acid, which then acts as an essential cofactor for collagen-modifying enzymes and as a stimulant for collagen gene transcription.[2][3][7] The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for researchers and drug development professionals to investigate and harness the therapeutic potential of this compound for skin anti-aging and wound healing applications.

References

- 1. This compound - vitamin C ester - Cosmacon [cosmacon.de]

- 2. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]

- 3. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin C in Skincare: Choosing the Right Form for Maximum Efficacy [letsmakebeauty.com]

- 5. Collagen biosynthesis by human skin fibroblasts. III. The effects of ascorbic acid on procollagen production and prolyl hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collagen synthesis in human skin fibroblasts is stimulated by a stable form of ascorbate, 2-O-alpha-D-glucopyranosyl-L-ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ascorbic acid preferentially enhances type I and III collagen gene transcription in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ascorbic acid specifically increases type I and type III procollagen messenger RNA levels in human skin fibroblast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Topically applied vitamin C enhances the mRNA level of collagens I and III, their processing enzymes and tissue inhibitor of matrix metalloproteinase 1 in the human dermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cir-safety.org [cir-safety.org]

- 12. Combination of Glycinamide and Ascorbic Acid Synergistically Promotes Collagen Production and Wound Healing in Human Dermal Fibroblasts [mdpi.com]

- 13. buckinstitute.org [buckinstitute.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Comparison of ascorbic acid and ascorbic acid 2-O-alpha-glucoside on the cytotoxicity and bioavailability to low density cultures of fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Ascorbyl Glucoside: A Technical Guide to its Role in the Inhibition of Melanogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl glucoside, a stable derivative of ascorbic acid, has emerged as a prominent agent in the field of dermatology and cosmetology for its skin-lightening and anti-hyperpigmentation properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the inhibitory effects of this compound on melanogenesis. It delves into its mode of action, detailing its influence on key enzymatic and signaling pathways. This document summarizes quantitative data from pertinent studies, presents detailed experimental protocols for assessing its efficacy, and includes visualizations of the relevant biological pathways to facilitate a deeper understanding for research and development professionals.

Introduction

Melanin (B1238610), the primary pigment responsible for skin, hair, and eye color, is produced through a complex process called melanogenesis. While essential for photoprotection against ultraviolet (UV) radiation, excessive or uneven melanin production can lead to various hyperpigmentary disorders such as melasma, solar lentigos, and post-inflammatory hyperpigmentation.[1] The inhibition of melanogenesis is therefore a key strategy in the development of therapeutic and cosmetic agents for skin lightening.

Ascorbic acid (Vitamin C) is a well-known inhibitor of melanin synthesis.[2][3] However, its inherent instability and poor skin penetration limit its clinical and cosmetic applications.[2] this compound, a conjugate of ascorbic acid and glucose, offers enhanced stability and bioavailability.[4] Upon topical application, it penetrates the skin where it is hydrolyzed by the enzyme α-glucosidase to release active ascorbic acid, providing a sustained whitening effect.[4][5]

Mechanism of Action: Inhibition of Melanogenesis

The primary mechanism by which this compound inhibits melanogenesis is through the action of its active form, ascorbic acid, which targets multiple points in the melanin synthesis pathway.

Direct Inhibition of Tyrosinase

Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[6] Ascorbic acid acts as a direct inhibitor of tyrosinase. It is believed to interact with the copper ions at the active site of the enzyme, thereby reducing its catalytic activity.[6] Furthermore, ascorbic acid can reduce the o-quinones generated by tyrosinase, preventing the subsequent polymerization steps that lead to melanin formation.[6]

Modulation of Melanogenesis-Related Signaling Pathways

Recent studies suggest that the inhibitory effect of this compound extends beyond direct enzyme inhibition to the modulation of intracellular signaling cascades that regulate melanogenesis. The primary pathway implicated is the cAMP/PKA/CREB/MITF signaling axis.

-

α-Melanocyte-Stimulating Hormone (α-MSH) and cAMP Signaling: The binding of α-MSH to its receptor, MC1R, on melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

PKA and CREB Activation: Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB).

-

MITF Transcription: Phosphorylated CREB (p-CREB) translocates to the nucleus and binds to the promoter of the Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and melanogenesis.[7]

-

Tyrosinase Gene Expression: MITF then activates the transcription of key melanogenic enzymes, including tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).

This compound, through the release of ascorbic acid, can interfere with this pathway. While direct evidence for this compound is still emerging, studies on ascorbic acid have shown it can modulate the expression of these key proteins.[2] It is hypothesized that the antioxidant properties of ascorbic acid may play a role in downregulating the signaling cascade initiated by external stimuli like UV radiation, which are known to induce α-MSH production.[8]

Quantitative Data on the Efficacy of this compound

The following tables summarize the available quantitative data on the inhibitory effects of this compound and its complexes on melanogenesis.

Table 1: In Vitro Tyrosinase Inhibition

| Compound | Concentration | Percent Inhibition (%) | IC50 | Source |

| This compound (AA-2G) | 150 µM | 11.17 | Not Determined | [6] |

| Ascorbic Acid (AA) | 150 µM | Not Specified | Potent Inhibitor | [6] |

| Kojic Acid (Positive Control) | 150 µM | High | 17.06 ± 0.61 µM | [6] |

Table 2: Clinical Study on Solar Lentigos (24 weeks)

| Treatment | Change in Lightness (ΔL value) | Change in Melanin Index (ΔMI value) | Source |

| 28% this compound-Arginine Complex | Significant Increase (p<0.0001) | Significant Decrease (p<0.0001) | [5][9][10] |

| Placebo | Minor Increase | Minor Decrease | [5][9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's anti-melanogenic activity.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a common initial screening method to assess the direct inhibitory effect of a compound on tyrosinase activity.

-

Principle: Mushroom tyrosinase is used to catalyze the oxidation of L-DOPA to dopachrome (B613829), which can be measured spectrophotometrically at 475 nm. The reduction in dopachrome formation in the presence of an inhibitor indicates its inhibitory potential.

-

Materials:

-

Mushroom Tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

This compound

-

Kojic Acid (Positive Control)

-

Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare various concentrations of this compound and kojic acid in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, the test compound solution (or control), and the tyrosinase solution.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Cellular Melanin Content Assay in B16F10 Melanoma Cells

This assay evaluates the effect of a compound on melanin production in a cellular context.

-

Principle: B16F10 murine melanoma cells are a widely used model for studying melanogenesis. The melanin content within these cells can be quantified after treatment with a test compound.

-

Materials:

-

B16F10 melanoma cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

-

This compound

-

α-MSH (to stimulate melanogenesis)

-

Lysis buffer (e.g., 1N NaOH with 10% DMSO)

-

Phosphate-Buffered Saline (PBS)

-

6-well or 24-well cell culture plates

-

Spectrophotometer

-

-

Procedure:

-

Seed B16F10 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound in the presence or absence of a melanogenesis stimulator like α-MSH.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

After incubation, wash the cells with PBS and lyse them using the lysis buffer.

-

Heat the lysate (e.g., at 80°C for 1 hour) to solubilize the melanin.

-

Measure the absorbance of the lysate at a wavelength between 405 nm and 490 nm.

-

The melanin content can be normalized to the total protein content of the cell lysate (determined by a separate protein assay like BCA or Bradford) to account for any effects on cell proliferation.

-

Express the results as a percentage of the control (untreated or vehicle-treated cells).

-

Western Blot Analysis for Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the melanogenesis signaling pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest (e.g., p-CREB, MITF, Tyrosinase).

-

Materials:

-

B16F10 melanoma cells or human epidermal melanocytes

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-CREB, anti-MITF, anti-tyrosinase, anti-β-actin)

-

Secondary antibodies conjugated to an enzyme (e.g., HRP)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Culture and treat cells with this compound as described in the melanin content assay.

-

Lyse the cells and quantify the total protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody specific to the target protein.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to compare protein expression levels between different treatment groups.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involved in melanogenesis and a typical experimental workflow.

Figure 1: Simplified signaling pathway of α-MSH-induced melanogenesis.

Figure 2: General experimental workflow for assessing anti-melanogenic effects.

Conclusion

This compound stands as a potent and stable inhibitor of melanogenesis. Its mechanism of action is multifaceted, involving the direct inhibition of tyrosinase activity by its active form, ascorbic acid, and the potential modulation of key signaling pathways that regulate the expression of melanogenic enzymes. The quantitative data, though still expanding, supports its efficacy in reducing melanin production both in vitro and in clinical settings. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and development of this compound as a therapeutic and cosmetic agent for the management of hyperpigmentary disorders. Further research focusing on the precise molecular interactions within the CREB/MITF signaling cascade will undoubtedly provide a more complete picture of its anti-melanogenic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Ascorbic acid increases the activity and synthesis of tyrosinase in B16F10 cells through activation of p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. cir-safety.org [cir-safety.org]

- 5. Treatment with this compound–Arginine Complex Ameliorates Solar Lentigos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting phosphorylation circuits on CREB and CRTCs as the strategy to prevent acquired skin hyperpigmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Treatment with this compound-Arginine Complex Ameliorates Solar Lentigos - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular uptake and metabolism of Ascorbyl Glucoside

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Ascorbyl Glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (AA-2G) is a highly stable, water-soluble derivative of Vitamin C (L-ascorbic acid).[1][2] It is synthesized by linking a glucose molecule to the C2 hydroxyl group of ascorbic acid, a structural modification that protects the molecule from degradation by heat, pH, and metal ions.[2][3] Widely utilized in cosmetic and pharmaceutical formulations, this compound acts as a pro-drug, delivering the biological benefits of L-ascorbic acid in a more stable and sustained manner.[1][3] This guide provides a detailed examination of the cellular mechanisms governing its uptake and metabolism, quantitative data from key studies, and the experimental protocols used for its evaluation.

Cellular Uptake and Metabolism: A Two-Step Mechanism

The cellular assimilation of this compound is not a direct transport process of the intact molecule. Instead, it involves a crucial extracellular enzymatic conversion followed by the transport of the liberated active moiety.

Step 1: Extracellular Hydrolysis Upon topical application and penetration into the skin, this compound localizes in the extracellular matrix. Here, it is enzymatically hydrolyzed by α-glucosidase, an enzyme present on the cell membranes of skin cells such as keratinocytes and fibroblasts.[4][5] This enzymatic action cleaves the ether bond linking the glucose and ascorbic acid molecules, releasing free L-ascorbic acid and glucose into the extracellular space.[3][4] This process is continuous, ensuring a sustained release of active Vitamin C over a prolonged period.[4]

Step 2: L-Ascorbic Acid Transport The L-ascorbic acid released from the hydrolysis of this compound is then actively transported into the cell. This transport is primarily mediated by the Sodium-Dependent Vitamin C Transporters, SVCT1 and SVCT2.[6][7] These transporters utilize the sodium gradient across the plasma membrane to move ascorbic acid into the cytoplasm against its concentration gradient.[8][9] SVCT1 is predominantly found in epithelial tissues and is involved in whole-body homeostasis, while SVCT2 is widely distributed in most other tissues and is crucial for protecting cells from oxidative stress.[6][8]

Caption: .

Downstream Biological Effects and Signaling

Once intracellular, L-ascorbic acid participates in numerous biological processes:

-

Collagen Synthesis: It acts as an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the stabilization of collagen molecules. This promotes the synthesis of collagen by fibroblasts, improving skin firmness and elasticity.[4][10]

-

Antioxidant Activity: L-ascorbic acid is a potent antioxidant that neutralizes free radicals, thereby protecting cells from oxidative damage induced by UV radiation and pollutants.[10][11]

-

Inhibition of Melanogenesis: It inhibits the activity of tyrosinase, a key enzyme in the melanin (B1238610) synthesis pathway. This action helps to reduce hyperpigmentation, such as age spots and freckles, leading to a brighter and more even skin tone.[4][12]

Caption: Key downstream signaling effects of intracellular L-Ascorbic Acid.

Quantitative Data Summary

The following tables summarize quantitative findings from various studies on this compound.

Table 1: Percutaneous Absorption and Bioavailability

| Parameter | Species | Formulation | Method | Result | Reference |

|---|---|---|---|---|---|

| Urinary Excretion | Human (n=5) | 2% this compound cream | Topical application to legs for 14h | Statistically significant (p < 0.01) increase in urinary ascorbic acid, max ~0.25 µ g/100 ml.[13] | [13] |

| Serum Ascorbic Acid | Human | Oral ingestion of this compound (3.8 g) | Blood sampling over 4h | Serum ascorbic acid increased from 0.9 mg/100 mL to 2.5 mg/100 mL within 2h.[13][14] | [13][14] |

| Serum Ascorbic Acid | Rat | Oral gavage of this compound (76.8 mg) | Blood sampling over 3h | Serum ascorbic acid increased from 1.1 mg/100 mL to 1.6 mg/100 mL within 3h.[13][14] | [13][14] |

| Skin Absorption | Human Skin Explants | 1.8% this compound formulation | Franz diffusion cell | Maximum flux of AA-equivalents observed at 12h, with continued absorption over 24h.[15] |[15] |

Table 2: In Vitro Efficacy and Cytotoxicity

| Cell Line | Assay | Treatment Concentration | Duration | Result | Reference |

|---|---|---|---|---|---|

| HaCaT Keratinocytes | UVB-Induced Cytotoxicity | 0.5 - 5 mM this compound | 12h pre-incubation | Dose-dependent suppression of cytotoxicity. At 5 mM, cell viability was 70.3% compared to control.[13][14] | [13][14] |

| Human Skin Fibroblasts | Cytotoxicity (Neutral Red) | 1 mM this compound | 24h | Not cytotoxic. In contrast, 1 mM ascorbic acid was cytotoxic in low-density cultures.[13][16] | [13][16] |

| Human Skin Fibroblasts | Collagen Synthesis | 0.1 - 0.5 mM this compound | Not specified | Effectively stimulated collagen synthesis. |[13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's bioactivity.

Protocol: In Vitro Cytotoxicity and Uptake in Keratinocytes

This protocol outlines a typical experiment to assess the protective effects of this compound against UVB-induced damage and to quantify its conversion to intracellular ascorbic acid.

-

Cell Culture:

-

Human epidermal keratinocytes (e.g., HaCaT cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

For experiments, cells are seeded into 96-well plates (for viability assays) or 6-well plates (for HPLC analysis) and allowed to adhere for 24 hours.

-

-

Treatment:

-

Prepare stock solutions of this compound in sterile phosphate-buffered saline (PBS).

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.5, 1, 2, 5 mM). Control wells receive medium with PBS vehicle only.

-

Cells are pre-incubated with the treatment for 12-24 hours.

-

-

UVB Irradiation (for cytotoxicity):

-

The medium is removed and cells are washed with PBS. A thin layer of PBS is left covering the cells.

-

The plate is exposed to a calibrated UVB light source (280-320 nm) at a specific dose (e.g., 0.25 J/cm²).

-

Following irradiation, the PBS is replaced with fresh culture medium and cells are incubated for another 24 hours.

-

-

Assessment:

-

Cell Viability (MTT Assay):

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the non-irradiated control.

-

-

Intracellular Ascorbic Acid Quantification (HPLC):

-

Wash cells in 6-well plates with ice-cold PBS.

-

Lyse the cells using a lysis buffer containing a reducing agent like dithiothreitol (B142953) (DTT) to preserve ascorbic acid.

-

Collect the cell lysate and deproteinize with an acid (e.g., metaphosphoric acid).

-

Centrifuge to pellet debris and analyze the supernatant using reverse-phase High-Performance Liquid Chromatography (HPLC) with electrochemical or UV detection to quantify L-ascorbic acid levels.

-

-

Caption: Workflow for in vitro analysis of this compound.

Protocol: Ex Vivo Percutaneous Absorption Study

This protocol describes the use of a Franz diffusion cell system to measure the skin penetration and subsequent metabolism of this compound.

-

Skin Preparation:

-

Obtain full-thickness human skin from elective surgery (e.g., abdominoplasty), with appropriate ethical approval and consent.

-

Remove subcutaneous fat and cut the skin into sections suitable for mounting on Franz diffusion cells (e.g., 2-3 cm diameter).

-

-

Franz Cell Assembly:

-

Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.

-

Fill the receptor chamber with a physiologically relevant buffer (e.g., PBS pH 7.4), ensuring no air bubbles are trapped beneath the skin.

-

Maintain the receptor fluid at 32-37°C using a circulating water bath to mimic physiological skin temperature. Stir the receptor fluid continuously.

-

-

Application of Formulation:

-

Apply a precise amount of the test formulation (e.g., a 2% this compound cream, applied at 2 mg/cm²) evenly onto the skin surface in the donor chamber.

-

The donor chamber can be left open (non-occluded) or sealed (occluded) depending on the study design.

-

-

Sampling:

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw the entire volume of the receptor fluid and replace it with fresh, pre-warmed buffer.

-

Samples should be immediately stabilized (e.g., by adding metaphosphoric acid) to prevent degradation of ascorbic acid.

-

-

Analysis:

-

Analyze the collected receptor fluid samples by HPLC to quantify the amount of L-ascorbic acid that has permeated through the skin. The absence of this compound and the presence of ascorbic acid in the receptor fluid confirms its metabolism within the skin.

-

At the end of the experiment, the skin surface can be washed, and the skin itself can be tape-stripped or homogenized to determine the amount of substance retained in the stratum corneum and deeper skin layers.

-

Conclusion

This compound serves as an effective pro-drug for L-ascorbic acid, overcoming the inherent instability of the parent molecule. Its mechanism of action relies on enzymatic hydrolysis by α-glucosidase at the cell surface, leading to a sustained release of L-ascorbic acid. This liberated vitamin is then transported into skin cells via SVCTs to exert its well-documented biological effects, including antioxidant protection, stimulation of collagen synthesis, and inhibition of melanogenesis. The quantitative data and experimental protocols provided herein offer a comprehensive technical foundation for professionals engaged in the research and development of advanced skincare and dermatological therapies.

References

- 1. This compound - vitamin C ester - Cosmacon [cosmacon.de]

- 2. The New Generation of Vitamin C Brightening Ingredient â A Complete Gu - NaturaSyn Group [yrbeautyactives.com]

- 3. This compound-Skin whitening [mcbiotec.com]

- 4. This compound: A Stable and Effective Skincare Ingredient with Multiple Efficacy_Chemicalbook [chemicalbook.com]

- 5. Treatment with this compound–Arginine Complex Ameliorates Solar Lentigos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SVCT1 and SVCT2: key proteins for vitamin C uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vitamin C transport systems of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The SLC23 family of ascorbate transporters: ensuring that you get and keep your daily dose of vitamin C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis of vitamin C recognition and transport by mammalian SVCT1 transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clinikally.com [clinikally.com]

- 11. perfectimage.com [perfectimage.com]

- 12. Access Restricted, But More Awaits! [georestrictions.getlabtest.com]

- 13. cir-safety.org [cir-safety.org]

- 14. cir-safety.org [cir-safety.org]

- 15. Ascorbic acid 2-glucoside: An ascorbic acid pro-drug with longer-term antioxidant efficacy in skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of ascorbic acid and ascorbic acid 2-O-alpha-glucoside on the cytotoxicity and bioavailability to low density cultures of fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of Ascorbyl Glucoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl Glucoside, a stabilized derivative of ascorbic acid, is a widely utilized ingredient in the pharmaceutical and cosmetic industries for its antioxidant, collagen-boosting, and skin-brightening properties. A thorough understanding of its spectroscopic characteristics is paramount for quality control, formulation development, and mechanistic studies. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Detailed experimental protocols and data are presented to serve as a valuable resource for professionals in the field.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of this compound, primarily used to determine its concentration in various formulations.

Spectroscopic Data

This compound exhibits a characteristic maximum absorbance (λmax) in the ultraviolet region, which is attributed to the electronic transitions within the enol group of the ascorbic acid moiety.

| Spectroscopic Parameter | Value | Reference |

| Maximum Absorbance (λmax) | 260 nm | [1] |

Experimental Protocol: Quantitative Analysis

This protocol outlines the determination of this compound concentration using a UV-Vis spectrophotometer.

1.2.1. Materials and Instrumentation

-

This compound reference standard

-